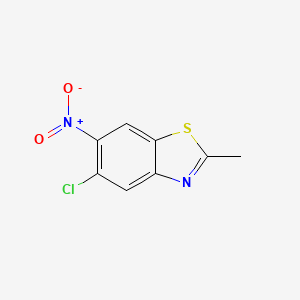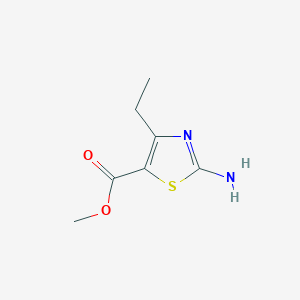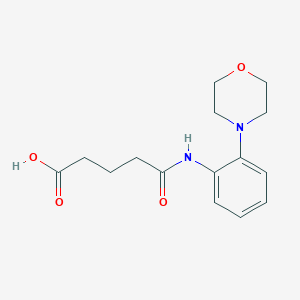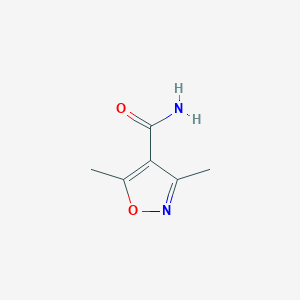
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole
Overview
Description
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H5ClN2O2S and a molecular weight of 228.66 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Mode of Action
It’s known that benzoxazole derivatives can interfere with various biological processes, which might give us a hint about the possible interactions of this compound with its targets .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some benzoxazole derivatives have shown potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, it can modulate the activity of signaling proteins, leading to changes in gene expression and metabolic activity . These effects can result in altered cell function, including changes in growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism . By interacting with key enzymes, this compound can modulate the activity of metabolic pathways, influencing the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for determining its overall impact on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments . By understanding the subcellular localization of this compound, researchers can gain insights into its specific roles in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole typically involves the nitration of 2-methylbenzothiazole derivatives. One common method includes the reaction of 2-methylbenzothiazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid at low temperatures . This reaction introduces the nitro group at the 6-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups at the 5-position.
Reduction: 5-Chloro-2-methyl-6-amino-1,3-benzothiazole.
Oxidation: 5-Chloro-2-carboxy-6-nitro-1,3-benzothiazole or 5-Chloro-2-formyl-6-nitro-1,3-benzothiazole.
Scientific Research Applications
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Comparison
5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is unique due to the presence of both a nitro group and a chlorine atom on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-Chlorobenzothiazole lacks the nitro group, making it less reactive in certain chemical transformations . Similarly, 6-Nitrobenzothiazole does not have the chlorine atom, which affects its substitution reactions .
Properties
IUPAC Name |
5-chloro-2-methyl-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFTTCECGSAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353958 | |
| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-77-7 | |
| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)









![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)
